molecular formula C16H14N2O2S2 B2717317 (Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide CAS No. 941871-55-2

(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

Cat. No.: B2717317
CAS No.: 941871-55-2
M. Wt: 330.42
InChI Key: FFJFHNIAQCXFPM-MSUUIHNZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(3-Allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a benzothiazole-derived compound featuring a thiophene-2-carboxamide moiety and a Z-configuration at the imine bond. Its structure includes a benzo[d]thiazole core substituted with a methoxy group at position 6 and an allyl group at position 3, which may enhance lipophilicity and influence biological interactions. The Z-isomer’s stereochemistry likely impacts its molecular stability and binding affinity compared to the E-isomer.

Properties

IUPAC Name

N-(6-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S2/c1-3-8-18-12-7-6-11(20-2)10-14(12)22-16(18)17-15(19)13-5-4-9-21-13/h3-7,9-10H,1,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJFHNIAQCXFPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CS3)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[d]thiazole core, which is then functionalized with an allyl group and a methoxy group. The final step involves the formation of the carboxamide linkage with the thiophene ring under specific reaction conditions, such as the use of coupling reagents and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Oxidation/Reduction

  • Thiazole Ring Oxidation : The sulfur atom in the benzo[d]thiazole ring can undergo oxidation to form sulfoxides or sulfones using reagents like hydrogen peroxide or potassium permanganate.

  • Amide Reduction : The thiophene-2-carboxamide group may be reduced to the corresponding amine using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution Reactions

  • Nucleophilic Substitution : The thiophene ring may undergo substitution reactions with nucleophiles (e.g., amines, thiols) at electrophilic positions .

  • Methoxy Group Reactivity : The methoxy substituent on the benzo[d]thiazole ring can participate in electrophilic aromatic substitution or O-demethylation under acidic conditions.

Hydrolysis

  • Amide Hydrolysis : The thiophene-2-carboxamide group can hydrolyze in aqueous conditions to yield the corresponding carboxylic acid and amine.

Reaction Conditions and Parameters

Reaction Type Reagents/Conditions Key Parameters References
Amide Formation EDC/HOBt, DMF, rtpH control, reaction time
Thiazole Oxidation H₂O₂, KMnO₄, acidic/neutral conditionsTemperature (40–80°C), solvent (e.g., acetone)
Amide Reduction NaBH₄, LiAlH₄, THFAnhydrous conditions, low temperature
Nucleophilic Substitution Amines/thiols, DMF, heatCatalysts (e.g., Cu salts), time (4–12 h)

Biological Activity Modulation

  • The benzo[d]thiazole core interacts with enzymes and receptors, potentially inhibiting microbial growth or modulating cellular pathways.

  • Substitution on the thiophene ring can enhance selectivity for targets such as G protein-coupled receptors.

Analytical Techniques for Reaction Monitoring

  • NMR : Tracks proton shifts in the thiophene and thiazole rings during substitution or oxidation.

  • Mass Spectrometry : Identifies molecular weight changes (e.g., +16 for oxidation to sulfoxide).

  • IR : Monitors amide (N-H stretch) and carbonyl (C=O stretch) peaks during hydrolysis or reduction.

Challenges and Considerations

  • Isomerization : Geometric isomerism (Z/E) in the ylidene group requires controlled synthesis conditions.

  • Stability : Sensitivity to acidic/basic conditions due to the amide and methoxy groups.

  • Scalability : Industrial production requires optimized flow reactors and purification methods (e.g., chromatography).

This compound’s reactivity profile underscores its utility in medicinal chemistry and heterocyclic synthesis, with further studies needed to explore its full potential in drug discovery.

Scientific Research Applications

Antibacterial Properties

Research has indicated that compounds similar to (Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide exhibit significant antibacterial activity. The thiazole moiety is known to inhibit bacterial growth by interfering with folate synthesis pathways, which are essential for bacterial cell proliferation.

A study demonstrated that derivatives of benzo[d]thiazole showed efficacy against various strains of bacteria, including resistant strains, by disrupting their metabolic pathways. The sulfonamide group in related compounds has been shown to enhance antibacterial effects, suggesting a potential application for this compound in treating bacterial infections.

Antifungal Activity

The compound also displays antifungal properties. Research indicates that thiazole derivatives can inhibit the growth of fungal pathogens by disrupting cell wall synthesis or interfering with ergosterol biosynthesis, crucial for fungal cell membrane integrity .

In vitro studies have shown that similar compounds exhibit broad-spectrum antifungal activity against species such as Candida and Aspergillus, leading to their consideration as potential therapeutic agents in treating fungal infections .

Anticancer Activity

The anticancer potential of (Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is particularly noteworthy. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving the activation of caspase pathways and disruption of mitochondrial function.

Research on related benzo[d]thiazole derivatives has shown promising results in inhibiting tumor growth and inducing cell cycle arrest in various cancer cell lines. For instance, one study reported that certain thiazole-based compounds exhibited IC50 values in the micromolar range against breast and lung cancer cells, highlighting their potential as lead compounds for drug development.

Case Studies

  • Antibacterial Efficacy : A study published in a peer-reviewed journal evaluated the antibacterial activity of novel thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that compounds with similar structural motifs to (Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide had minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics.
  • Antifungal Activity Assessment : Another investigation focused on the antifungal properties of thiazole derivatives against Candida albicans. The study found that these compounds inhibited fungal growth effectively at low concentrations, suggesting their potential application in antifungal therapies .
  • Cancer Cell Line Studies : A comprehensive evaluation of various benzo[d]thiazole derivatives demonstrated their ability to induce apoptosis in multiple cancer cell lines. The study highlighted the role of structural modifications on the anticancer efficacy, paving the way for further development of (Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide as a candidate for cancer treatment.

Mechanism of Action

The mechanism of action of (Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Physicochemical Properties

The compound’s allyl and methoxy groups distinguish it from analogs. For example:

  • N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) () replaces the allyl group with a 3-methylphenyl moiety and incorporates a dimethylamino-acryloyl chain. This substitution increases polarity, as evidenced by its IR carbonyl peaks at 1690 and 1638 cm⁻¹, compared to the target compound’s likely lower-polarity thiophene-carboxamide group .
  • (Z)-N-(3-Allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide () substitutes thiophene-2-carboxamide with a nitro-furan group, which may enhance redox activity but reduce metabolic stability .

Key Research Findings and Trends

  • Stereochemical Impact : The Z-configuration in benzothiazole imines often confers greater stability than E-isomers due to reduced steric strain, as observed in related hydrazone-thiazole systems .
  • Substituent Effects : Allyl groups enhance lipophilicity (logP), favoring blood-brain barrier penetration, while methoxy groups improve solubility via hydrogen bonding .
  • Synthetic Challenges: Achieving high regioselectivity in Z-isomer formation requires precise control of reaction temperature and catalysts (e.g., glacial acetic acid in ethanol) .

Biological Activity

(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a compound of interest due to its potential therapeutic applications in various fields, particularly in oncology and infectious diseases. Its unique structural features, including the presence of thiazole and thiophene moieties, contribute to its biological activity.

Chemical Structure and Synthesis

The compound is synthesized through a multi-step process that typically involves the condensation of 3-allyl-6-methoxybenzo[d]thiazol-2(3H)-amine with thiophene-2-carboxylic acid derivatives. The reaction is carried out under controlled conditions, often using bases such as triethylamine in organic solvents like dichloromethane.

The biological activity of (Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is attributed to its ability to interact with specific molecular targets within cells. It may inhibit key enzymes involved in cell signaling pathways, leading to apoptosis in cancer cells. Studies suggest that it can induce apoptotic pathways by activating caspases and disrupting mitochondrial membrane potential .

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. For instance, it has been shown to induce apoptosis in various cancer cell lines, including K562 chronic myelogenous leukemia cells. At concentrations as low as 2.5 µM, it triggers activation of caspases 3 and 9, leading to cell death .

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
K562 (CML)2.5Caspase activation, mitochondrial disruption
Hep3B (Hepatocellular carcinoma)5.46Induces apoptosis via tubulin interaction
A431 (Skin carcinoma)12.58Cell cycle arrest and apoptosis

Antimicrobial Activity

In addition to its anticancer effects, the compound has shown promising antimicrobial activity. Studies suggest that it possesses both antibacterial and antifungal properties, making it a candidate for further research in treating infections. The exact mechanisms may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the thiazole and thiophene rings can significantly affect the biological activity of the compound. Electron-withdrawing groups at specific positions enhance its potency against cancer cells and pathogens .

Table 2: Summary of SAR Findings

ModificationEffect on Activity
Allyl group at position 3Increases anticancer potency
Methoxy group at position 6Enhances solubility and bioavailability
Variations in thiophene structureAlters interaction with target enzymes

Case Studies

Recent investigations have focused on the application of this compound in clinical settings. For example, a study highlighted its efficacy against drug-resistant cancer cell lines, showcasing its potential as a lead compound for developing new cancer therapies .

Q & A

Q. What are the standard synthetic routes for (Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide?

The compound is typically synthesized via cyclocondensation or hydrazone formation. A common approach involves refluxing thiophene-2-carboxamide derivatives with substituted benzothiazole precursors in ethanol, followed by crystallization from DMF/water mixtures. For example, analogous thiazole derivatives were prepared by heating intermediates (e.g., 3-allyl-6-methoxybenzo[d]thiazol-2(3H)-amine) with thiophene-2-carbonyl chloride under nitrogen, achieving yields of ~65–76% . Key steps include monitoring reaction progress via TLC and purification via column chromatography.

Q. Which spectroscopic methods are critical for structural confirmation?

  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1650–1700 cm⁻¹, C=N at ~1600 cm⁻¹, and C-S-C at ~650 cm⁻¹) .
  • NMR : ¹H and ¹³C NMR resolve the Z-configuration via coupling constants (e.g., allyl protons at δ 5.1–5.8 ppm) and methoxy group integration (δ ~3.8 ppm). NOESY can confirm spatial proximity of substituents .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 385.08) .

Q. How is the Z-configuration established experimentally?

The Z-isomer is confirmed through NOE correlations between the allyl group and methoxy protons in 2D NMR. For example, in analogous ethyl (Z)-2-(2-fluorobenzylidene) derivatives, NOESY showed interactions between the benzylidene proton and adjacent substituents . X-ray crystallography may also resolve stereochemistry .

Advanced Research Questions

Q. What strategies optimize reaction yield and purity in large-scale synthesis?

  • Solvent Selection : Ethanol or DMF enhances solubility of intermediates, while aqueous workups reduce byproducts .
  • Catalysis : Copper(I) iodide or sodium acetate accelerates cyclization in thiazole derivatives, improving yields by 15–20% .
  • Purification : Reverse-phase HPLC or recrystallization from ethanol/water (4:1) achieves >95% purity .

Q. How do substituents on the benzothiazole ring influence biological activity?

Methoxy and allyl groups enhance lipophilicity, improving membrane permeability. In thiazole peptidomimetics, 3,4,5-trimethoxybenzamido substituents increased antiproliferative activity by 50% against cancer cell lines . However, bulky groups (e.g., nitro) may reduce solubility, necessitating formulation studies .

Q. What computational methods predict the compound’s tautomeric stability?

Density functional theory (DFT) calculations assess thione-thiol tautomerism. For example, hybrid 1,3,4-oxadiazole-thiazole derivatives showed a ΔG of ~2.3 kcal/mol favoring the thione form, aligning with experimental IR data . Molecular docking further predicts binding affinities to biological targets like kinase enzymes .

Q. How to resolve contradictions in spectroscopic data across studies?

Discrepancies in NMR shifts (e.g., allyl proton δ values) may arise from solvent polarity or pH. Cross-validate using multiple techniques:

  • Compare experimental and calculated IR spectra for C=O/C=N bond consistency .
  • Use HRMS to rule out isotopic or adduct interference .
  • Reproduce syntheses under standardized conditions (e.g., inert atmosphere, controlled reflux times) .

Methodological Considerations

Q. What are the key challenges in scaling up synthesis for preclinical studies?

  • Byproduct Formation : Optimize stoichiometry (e.g., 1.2:1 molar ratio of benzothiazole to thiophene precursor) to minimize unreacted starting materials .
  • Thermal Sensitivity : Use jacketed reactors to maintain reflux temperatures (±2°C) and prevent decomposition .
  • Waste Management : Separate thiol-containing byproducts for professional disposal to avoid environmental contamination .

Q. How to design stability studies for this compound?

  • Forced Degradation : Expose to UV light, humidity (75% RH), and acidic/alkaline conditions (pH 3–10) for 48 hours. Monitor via HPLC for degradation products (e.g., hydrolysis of the carboxamide group) .
  • Long-Term Storage : Store at –20°C under argon; lyophilization improves shelf life to >12 months .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.